
L-162313
描述
L-162,313 是一种合成有机化合物,以其作为血管紧张素 II 受体的非肽类激动剂而闻名。它模拟血管紧张素 II 的生物学作用,血管紧张素 II 是一种在调节血压和体液平衡中起关键作用的激素。
准备方法
合成路线和反应条件
L-162,313 的合成涉及多个步骤,从制备咪唑并[4,5-b]吡啶核心结构开始。关键步骤包括:
咪唑并[4,5-b]吡啶核心的形成: 这通常通过涉及合适前体的环化反应来实现。
核心的官能化: 使用标准有机合成技术引入各种官能团,例如丁氧羰基磺酰胺基团。
工业生产方法
L-162,313 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、自动化合成平台和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
L-162,313 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰分子内的某些官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生具有改变的生物活性的氧化衍生物,而取代反应可以产生多种官能化的类似物 .
科学研究应用
Cardiovascular Research
L-162313 has been extensively studied for its role in cardiovascular health, particularly in understanding the mechanisms of hypertension and vascular remodeling.
Case Study: Angiotensin II-Induced Foam Cell Formation
- A study demonstrated that this compound enhances the expression of Acyl-CoA:cholesterol acyltransferase-1 (ACAT1) in human monocyte-macrophages, which is crucial for foam cell formation—a key event in atherosclerosis. The study found that treatment with this compound mimicked the effects of angiotensin II, significantly increasing ACAT1 protein expression and activity. This effect was inhibited by AT1 receptor antagonists, suggesting a specific pathway through which this compound operates in promoting foam cell formation .
Mechanistic Insights into Hypertension
Research has also focused on this compound's effects on blood pressure regulation and vascular reactivity.
Case Study: Hemodynamic Control
- In experiments involving AT2 receptor knockout mice, it was observed that stimulation of AT2 receptors by this compound led to significant alterations in hemodynamic parameters. The compound induced vasodilation in various vascular preparations, indicating its potential role in modulating blood pressure through both AT1 and AT2 receptor pathways .
The applications of this compound extend beyond immediate cardiovascular effects; it offers insights into broader physiological responses mediated by the renin-angiotensin system.
Potential Research Directions
- Further studies could explore the role of this compound in chronic diseases associated with inflammation and metabolic syndrome, considering its impact on lipid metabolism and cellular growth pathways.
- Investigating the long-term effects of this compound on vascular health could provide deeper understanding into its therapeutic potential for preventing atherosclerosis and related cardiovascular diseases.
作用机制
L-162,313 通过与血管紧张素 II 受体(特别是 AT1 和 AT2 亚型)结合来发挥作用。这种结合激活下游信号通路,调节血压、体液平衡和心血管生长。 该化合物的作用机制涉及调节细胞内信号级联,包括激活蛋白激酶和调节基因表达 .
相似化合物的比较
类似化合物
氯沙坦: 一种用于治疗高血压的血管紧张素 II 受体阻滞剂。
缬沙坦: 另一种具有类似治疗应用的血管紧张素 II 受体阻滞剂。
厄贝沙坦: 一种具有类似作用机制的化合物,用于管理高血压
L-162,313 的独特性
L-162,313 的独特性在于它在 AT1 和 AT2 受体上的双重激动剂活性,而许多类似的化合物主要是拮抗剂。 这种双重活性使更广泛的生物学效应和潜在的治疗应用成为可能 .
生物活性
L-162313 is a synthetic nonpeptide compound that acts as an agonist for angiotensin II (ANG II) receptors, specifically targeting the AT1 receptor. This compound has garnered attention due to its ability to mimic the biological effects of ANG II, a critical regulator in cardiovascular physiology. Research has demonstrated that this compound can induce significant physiological responses, particularly in the context of blood pressure regulation.
The chemical structure of this compound is defined as 5,7-dimethyl-2-ethyl-3-[[4-[2(n-butyloxycarbonylsulfonamido)-5-isobutyl-3-thienyl]phenyl]methyl]-imidazo[4,5-b]pyridine. Its mechanism of action involves activation of ANG II receptors, leading to increased phosphoinositide turnover in vascular smooth muscle cells. This activity results in vasoconstriction and elevation of mean arterial pressure (MAP) in animal models, particularly rats .
Property | Value |
---|---|
Molecular Formula | C24H34N4O4S |
Molecular Weight | 462.62 g/mol |
Solubility | Soluble in DMSO and ethanol |
Receptor Affinity | High affinity for AT1 receptor |
Blood Pressure Regulation
In studies involving intravenous administration of this compound in rats, significant increases in MAP were observed. The maximum increase was comparable to that induced by ANG II, but the duration of the response was notably longer with this compound. This prolonged effect suggests potential therapeutic applications in managing conditions characterized by low blood pressure or vascular dysfunction .
In Vitro Studies
In vitro experiments have shown that this compound activates phosphoinositide turnover in rat aortic smooth muscle cell cultures. The activation was inhibited by selective ANG II receptor antagonists, confirming its receptor-mediated action. Specifically, pretreatment with L-158,809 (an AT1 selective antagonist) and losartan blocked the effects of this compound, further validating its mechanism as an ANG II receptor agonist .
Case Study 1: Hemodynamic Responses
A study published in the Journal of Medicinal Chemistry reported that this compound significantly elevated blood pressure in a controlled setting. The findings indicated that the compound could serve as a model for developing new antihypertensive agents that target ANG II pathways without the drawbacks associated with peptide-based therapies .
Case Study 2: Cardiovascular Implications
Research has highlighted the implications of this compound in cardiovascular health. By mimicking ANG II's actions, it presents a dual role—potentially beneficial for therapeutic interventions while also posing risks if misused or overadministered. The balance between therapeutic efficacy and safety remains a critical area for ongoing research .
Table 2: Summary of Biological Activities
Activity | Observation |
---|---|
Blood Pressure Increase | Significant increase in MAP |
Duration of Effect | Longer than ANG II |
Inhibition by Antagonists | Blocked by L-158,809 and losartan |
Phosphoinositide Turnover | Activated in vascular smooth muscle cells |
属性
IUPAC Name |
butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O4S2/c1-7-9-14-38-30(35)33-40(36,37)29-25(17-24(39-29)15-19(3)4)23-12-10-22(11-13-23)18-34-26(8-2)32-27-20(5)16-21(6)31-28(27)34/h10-13,16-17,19H,7-9,14-15,18H2,1-6H3,(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPELQWLUGERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934268 | |
Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151488-11-8 | |
Record name | L 162313 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151488118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。